molecular formula C10H20O2 B12442618 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane

Cat. No.: B12442618
M. Wt: 172.26 g/mol
InChI Key: PAEBAEDUARAOSG-UHFFFAOYSA-N
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Description

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane, also known as acetaldehyde ethyl cis-3-hexenyl acetal, is an organic compound with the molecular formula C10H20O2. It is a derivative of hexene and is characterized by the presence of an ethoxy group and a hexenyloxy group. This compound is often referred to as a leaf alcohol acetal due to its association with the aroma of freshly cut grass and leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane can be synthesized through the acetalization of acetaldehyde with cis-3-hexen-1-ol in the presence of an acid catalyst. The reaction typically involves mixing the reactants in an organic solvent such as ethanol and heating the mixture under reflux conditions. The acid catalyst, often sulfuric acid or p-toluenesulfonic acid, facilitates the formation of the acetal by promoting the nucleophilic attack of the alcohol on the aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using a distillation column to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound may act as a signaling molecule, modulating various biochemical pathways. For example, it can bind to olfactory receptors, triggering sensory responses associated with its characteristic aroma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane stands out due to its specific combination of ethoxy and hexenyloxy groups, which contribute to its unique chemical properties and applications. Its distinct aroma and potential biological activities make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-(1-ethoxyethoxy)hex-3-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

PAEBAEDUARAOSG-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCOC(C)OCC

Origin of Product

United States

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